Mono(3,5-dibromosalicyl)fumarate is a chemical compound that has garnered attention in biochemical research, particularly for its role in modifying hemoglobin. This compound is derived from fumaric acid and contains two brominated salicyl groups, which contribute to its unique reactivity and properties. It is primarily used in the context of crosslinking proteins, particularly hemoglobin, to study oxygen binding and other biochemical interactions.
The compound is synthesized through the reaction of 3,5-dibromosalicylic acid with fumaric acid. The process typically involves the formation of an ester or anhydride intermediate that subsequently reacts to yield mono(3,5-dibromosalicyl)fumarate. Research has shown that this compound can be utilized to modify hemoglobin under specific conditions, leading to the formation of derivatives that exhibit altered oxygen affinity and binding characteristics .
Mono(3,5-dibromosalicyl)fumarate is classified as a synthetic organic compound within the broader category of fumarates. Its structure includes both aromatic and aliphatic components, which contribute to its chemical reactivity. It is also categorized as a crosslinking agent due to its ability to form covalent bonds with amino acids in proteins, particularly lysine residues in hemoglobin .
The synthesis of mono(3,5-dibromosalicyl)fumarate typically involves a multi-step organic reaction process:
Specific technical details regarding the synthesis include controlling temperature and pH during the reaction to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound .
The molecular structure of mono(3,5-dibromosalicyl)fumarate features a fumarate backbone with two 3,5-dibromosalicylic acid moieties attached:
Mono(3,5-dibromosalicyl)fumarate primarily reacts with hemoglobin to form crosslinked derivatives. The key reactions include:
The reactions are typically conducted under controlled conditions (e.g., pH 7.4 at 37°C) to ensure optimal interaction between mono(3,5-dibromosalicyl)fumarate and hemoglobin . Analytical techniques such as high-performance liquid chromatography are employed to analyze the products formed.
The mechanism by which mono(3,5-dibromosalicyl)fumarate modifies hemoglobin involves:
Relevant data indicates that these properties play a crucial role in its application as a biochemical modifier .
Mono(3,5-dibromosalicyl)fumarate has several applications in scientific research:
The compound is systematically named as 3,5-dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid based on IUPAC conventions [1] [6]. Common synonyms include:
Table 1: Standard and Alternative Identifiers
Identifier Type | Value |
---|---|
Systematic Name | 3,5-Dibromo-2-[(E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxybenzoic acid |
Common Synonym | Bis(3,5-dibromosalicyl)fumarate |
Abbreviation | DBSF |
The compound has a CAS Registry Number of 71337-53-6, providing a unique chemical database identifier [1] [3] [5]. Its PubChem CID is 5997029, which facilitates access to structural, toxicological, and bioactivity data in public repositories [1] [6]. Regulatory identifiers include:
The compound’s stereochemistry is defined by an E-configuration (trans) at the central fumarate double bond, critical for its biological activity. Key representations include:
C1=C(C=C(C(=C1C(=O)O)OC(=O)C=CC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
[1] [6] C1=C(C=C(C(=C1C(=O)O)OC(=O)/C=C/C(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br
(highlights E-configuration) [1] INZBQWPDNWVYFR-OWOJBTEDSA-N
[1] [6] The structure features two symmetric 3,5-dibromosalicyl moieties linked by a fumaroyl bridge. Each salicyl unit contains:
Table 2: Atomic Composition and Bonding Features
Structural Element | Chemical Role |
---|---|
Dibromosalicyl Moieties | Provide hydrophobic surfaces and halogen bonding sites |
Fumarate Bridge | Enables trans-configuration and rigidity |
Carboxylic Acid Groups | Facilitate solubility and ionic interactions |
Ester Linkages | Hydrolytically labile sites for acyl transfer |
The compound exhibits high aqueous solubility due to its ionizable carboxylic acid groups, enabling biological testing in buffer systems [1] [8]. Solubility in organic solvents is moderate, with dimethyl sulfoxide (DMSO) being a typical stock solution vehicle. No solubility data in lipids or non-polar solvents is available in the literature reviewed.
Hemoglobin Modification Mechanism and Functional Activity
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3